CHDI-390576
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHDI-390576 is a second-generation benzhydryl hydroxamic acid with improved central nervous system properties and selectivity to class-IIa histone deacetylases over previously reported cyclopropane hydroxamic acids . It is a potent, cell-permeable, and central nervous system-penetrant class-IIa histone deacetylase inhibitor .
Mechanism of Action
Target of Action
CHDI-390576, also known as 2-(2-Fluorophenyl)-N-hydroxy-2-(4-(5-(trifluoromethyl)pyrimidin-2-yl)phenyl)acetamide, is a potent, cell-permeable, and CNS-penetrant class IIa histone deacetylase (HDAC) inhibitor . The primary targets of this compound are class IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
This compound interacts with its targets (HDAC4, HDAC5, HDAC7, and HDAC9) by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histones, leading to the relaxation of chromatin and promoting gene transcription . The IC50 values for HDAC4, HDAC5, HDAC7, and HDAC9 are 54 nM, 60 nM, 31 nM, and 50 nM, respectively .
Biochemical Pathways
The inhibition of class IIa HDACs by this compound affects various biochemical pathways. These enzymes are involved in a wide variety of biological processes, including activity-dependent gene regulation in the CNS, heart, and at the neuromuscular junction . By inhibiting these enzymes, this compound can potentially modulate these pathways and their downstream effects .
Pharmacokinetics
It is described as a cell-permeable and cns-penetrant compound , suggesting that it can cross the cell membrane and the blood-brain barrier, which are crucial for its bioavailability and efficacy in the central nervous system.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to the inhibition of class IIa HDACs . This can lead to alterations in various biological processes where these enzymes play a key role . For instance, this compound causes a significant increase in open field measures of total and center distance in WT mice and in total and center rearing in both WT and R6/2 mice .
Action Environment
As a cns-penetrant compound , its action and efficacy in the central nervous system could potentially be influenced by factors such as the physiological state of the brain, the presence of other drugs, and individual genetic variations.
Biochemical Analysis
Biochemical Properties
CHDI-390576 interacts with class IIa HDACs, including HDAC4, HDAC5, HDAC7, and HDAC9 . The IC50 values for these interactions range from 31 to 60 nM . This compound shows >500-fold selectivity over class I HDACs (1, 2, 3) and 150-fold selectivity over HDAC8 and the class IIb HDAC6 isoform .
Cellular Effects
This compound has been reported to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the activity of class IIa HDACs, thereby influencing the acetylation status of histones and other proteins, which in turn affects gene expression .
Temporal Effects in Laboratory Settings
It has been reported that this compound can reach exposure levels in mouse plasma, muscle, and brain in excess of cellular class IIa HDAC IC50 levels for approximately 8 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHDI-390576 involves the incorporation of the trifluoromethyl moiety into the benzhydryl hydroxamic acid structure. The final synthetic step involves the conversion of bromodifluoromethyl-1,2,4-oxadiazole into the trifluoromethyl-1,2,4-oxadiazole moiety via a no-carrier-added bromine-fluoride exchange .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including the use of trifluoroacetic anhydride and bromodifluoroacetic anhydride in the final steps .
Chemical Reactions Analysis
Types of Reactions
CHDI-390576 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety.
Reduction: Reduction reactions can occur at the benzhydryl group.
Substitution: The trifluoromethyl moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the benzhydryl hydroxamic acid structure, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
CHDI-390576 has several scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving class-IIa histone deacetylases.
Biology: Investigated for its role in gene regulation and cellular signaling networks.
Medicine: Explored for its therapeutic potential in treating cancers, neurodegenerative diseases, and muscle-wasting disorders.
Industry: Utilized in the development of radiotracers for positron emission tomography imaging
Comparison with Similar Compounds
Similar Compounds
TMP195: Another potent class-IIa histone deacetylase inhibitor containing the trifluoromethyl moiety.
Cyclopropane Hydroxamic Acids: Previous generation inhibitors with less selectivity and central nervous system penetration.
Uniqueness
CHDI-390576 is unique due to its improved central nervous system properties and higher selectivity for class-IIa histone deacetylases compared to similar compounds. It shows greater than 500-fold selectivity over class-I histone deacetylases and approximately 150-fold selectivity over histone deacetylase 8 and class-IIb histone deacetylase 6 isoform .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDHGQJJLEAPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes CHDI-390576 a potentially valuable tool for studying class IIa HDACs?
A1: this compound (also known as compound 22 in the study) is a potent and selective inhibitor of class IIa histone deacetylases (HDACs) []. It exhibits >500-fold selectivity over class I HDACs (HDAC1, 2, and 3), ∼150-fold selectivity over HDAC8, and significant selectivity over the class IIb HDAC6 isoform []. This high selectivity makes it a valuable tool for dissecting the specific roles of class IIa HDACs in various biological processes, both in vitro and in vivo, without significantly impacting the activity of other HDAC classes.
Q2: What evidence suggests that this compound can effectively reach its target in vivo?
A2: Dose escalation pharmacokinetic analysis in mice showed that oral administration of this compound resulted in plasma, muscle, and brain exposure levels exceeding the cellular IC50 for class IIa HDACs for approximately 8 hours []. This suggests that the compound can effectively penetrate tissues, including the brain, and reach concentrations relevant to its inhibitory activity on class IIa HDACs in a living organism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.